molecular formula C11H7ClF3N3 B1466030 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine CAS No. 872510-82-2

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine

Cat. No.: B1466030
CAS No.: 872510-82-2
M. Wt: 273.64 g/mol
InChI Key: PWQVXSLCVWMYTA-UHFFFAOYSA-N
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Description

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chloro group at the 6th position and a trifluoromethylphenyl group at the 3rd position on the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and agrochemicals .

Mechanism of Action

Target of Action

The primary target of 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine is the Vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in mediating the response to VEGF, which is a signal protein produced by cells that stimulates the formation of blood vessels.

Mode of Action

It is known to interact with its target, vegfr2 . The interaction between the compound and VEGFR2 may result in changes in the receptor’s activity, potentially inhibiting the formation of new blood vessels.

Biochemical Analysis

Biochemical Properties

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with ubiquitin-specific protease 7 (USP7), integrating well into its hydrophobic pocket . The interaction with USP7 suggests that this compound may influence protein degradation pathways, which are crucial for maintaining cellular homeostasis.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound exhibits antiproliferative activity against several human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . It influences cell function by inhibiting cell proliferation, which is a critical aspect of its potential use as an antitumor agent. Additionally, this compound affects cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to bind to USP7 suggests a mechanism involving enzyme inhibition, which can lead to altered protein degradation and changes in gene expression . This inhibition can disrupt cellular processes, making it a potential candidate for therapeutic applications in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under various conditions, maintaining its antiproliferative activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research indicates that while low to moderate doses exhibit significant antiproliferative activity, higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting overall cellular function

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cellular compartments . These interactions are essential for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-N-(3-(trifluoromethyl)phenyl)pyrimidin-4-amine: Characterized by the presence of a chloro group and a trifluoromethylphenyl group.

    6-Chloro-N-(3-(difluoromethyl)phenyl)pyrimidin-4-amine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    6-Chloro-N-(3-(methyl)phenyl)pyrimidin-4-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s bioavailability and efficacy in biological systems, making it a valuable candidate for drug development and other applications .

Properties

IUPAC Name

6-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3/c12-9-5-10(17-6-16-9)18-8-3-1-2-7(4-8)11(13,14)15/h1-6H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQVXSLCVWMYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=CC(=NC=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872510-82-2
Record name 6-chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 4,6-dichloropyrimidine (18.6 g, 125 mmol), 3-aminobenzotrifluoride (16.5 mL, 133 mmol), acetone (60 mL) and H2O (90 mL) is kept at reflux for 3 h. Acetone is removed in vacuo, the remaining aqueous layer is basified with conc. aqueous ammonia solution and extracted with ethyl acetate. The organic extract is dried over Na2SO4 and evaporated. The residue is suspended in a small amount of acetone, filtered and the filter cake dried in vacuo to afford the title compound.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
16.5 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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